Eribulin mesylate
Overview
Description
Synthesis Analysis
The synthesis of Eribulin mesylate has been scaled from micrograms to multi-gram levels, highlighting key steps such as the formation of the C30a to C1 carbon-carbon bond and macrocyclic ring closure through an intramolecular Nozaki-Hiyama-Kishi reaction (Yu, Zheng, & Seletsky, 2013). Additionally, the stereoselective construction of the C1–C13 fragment of this compound features key reactions like Sharpless epoxidation, regioselective ring opening, and olefin metathesis (Lee et al., 2019).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction studies, confirming the absolute configuration of critical building blocks in its synthesis, which is essential due to its complex structure with 19 stereocenters (Pullela et al., 2016).
Chemical Reactions and Properties
Eribulin exhibits potent antiproliferative activities against various human cancer cell types in vitro and in vivo. Its antiproliferative effects are attributed to its antimitotic activities, where it inhibits microtubule polymerization through specific binding to the plus end, interfering with microtubule dynamic instability (Cortés, Schöffski, & Littlefield, 2018).
Physical Properties Analysis
The physical properties of this compound, such as solubility and stability, are crucial for its formulation and administration. However, detailed information specific to these properties requires further exploration within the available scientific literature, as the current focus has been more on its synthesis and molecular structure.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and interactions with biological molecules, underpin its mechanism of action. Eribulin binds to microtubules with a high affinity, leading to the suppression of microtubule dynamics. This binding is complex, indicating a specific interaction site at microtubule ends, which is critical for its biological activity (Smith et al., 2010).
Scientific Research Applications
Mechanism of Action and Clinical Utility
Eribulin mesylate, derived from the marine natural product halichondrin B, is a microtubule-depolymerizing drug primarily used in the treatment of breast cancer. It offers a survival advantage in patients with metastatic or locally advanced breast cancer previously treated with anthracycline and taxane. Unique effects of eribulin on tubulin binding result in distinct antitumor actions. Beyond its microtubule-depolymerizing activities, eribulin distinguishes itself from other agents through its effects on peripheral nerves, angiogenesis, vascular remodeling, and epithelial-to-mesenchymal transition (EMT), contributing to increased survival benefits for patients (Dybdal-Hargreaves et al., 2015).
Antiproliferative Activities and Non-mitotic Effects
Eribulin exhibits potent antiproliferative activities against various human cancer cell types. Its antimitotic activities are attributed to its unique binding at the plus end of microtubules, thereby interfering with microtubule dynamic instability. Additionally, it has non-mitotic effects such as tumor vasculature remodeling, increased vascular perfusion, and EMT reversal, which have implications in reducing migration, invasion, and metastases in experimental models. These effects also support the improved delivery of subsequent drugs post-eribulin treatment (Cortés et al., 2018).
Impact on Tumor Microenvironment
Eribulin's role extends to influencing the tumor microenvironment. It induces vascular remodeling in human breast cancer models, leading to improved perfusion and reduced hypoxia. This remodeling is associated with altered expression of genes in angiogenesis signaling pathways and EMT pathways. The reduction in hypoxia-associated protein expression and enhancement of anti-tumor activity of other drugs like capecitabine further elucidate eribulin's beneficial impacts on the tumor microenvironment (Funahashi et al., 2014).
Antitumor and Anticancer Stem Cell Activities
Investigations into the combined effects of eribulin with antiestrogens in breast cancer cells revealed significant antitumor activity, particularly under estrogen-supplemented conditions. Eribulin induced G2/M accumulation and apoptosis, while also reducing the proportion of cancer stem cells (CSCs) in both estrogen receptor-positive and negative breast cancer cells. This finding highlights the broader therapeutic potential of eribulin in combination with other treatments (Kurebayashi et al., 2016).
Binding Mechanism and Dynamic Instability Suppression
Eribulin binds to a single site on tubulin, suppressing microtubule dynamic instability at microtubule ends. Its binding is complex, suggesting the presence of high-affinity binding sites at microtubule ends, which is instrumental in its growth inhibition. This specific binding mechanism is fundamental to understanding eribulin's unique antitumor properties and differentiating it from other microtubule-targeting agents (Smith et al., 2010).
Mechanism of Action
Target of Action
Eribulin mesylate, commonly known as eribulin, is a microtubule-targeting agent (MTA) . Its primary targets are the microtubules in the cell, which play a crucial role in cell division and intracellular transport .
Mode of Action
Eribulin interacts with its targets by inhibiting the growth phase of microtubules without affecting the shortening phase . This unique interaction leads to the sequestration of tubulin into nonproductive aggregates . Eribulin exerts its effects via a tubulin-based antimitotic mechanism leading to G2/M cell-cycle block , disruption of mitotic spindles, and, ultimately, apoptotic cell death after prolonged mitotic blockage .
Biochemical Pathways
The primary biochemical pathway affected by eribulin is the microtubule dynamics . By inhibiting the growth phase of microtubules, eribulin disrupts the normal function of the microtubule network, leading to cell cycle arrest and apoptosis . Additionally, eribulin has been shown to have effects on peripheral nerves, angiogenesis, vascular remodeling, and epithelial-to-mesenchymal transition .
Pharmacokinetics
Eribulin’s pharmacokinetics reveal that it is eliminated primarily in feces unchanged . Renal impairment decreases eribulin clearance and increases exposure . The volume of distribution ranges from 43 L/m2 to 114 L/m2, and protein binding is between 49 to 65% . These properties impact the bioavailability of eribulin and suggest that dose adjustments may be necessary in patients with moderate or severe renal impairment .
Result of Action
Eribulin’s action results in reduced cell viability and clonogenicity, and promotes apoptosis and cell cycle arrest . At the molecular level, eribulin induces DNA damage and apoptosis markers . The minimal effects of eribulin observed in normal leukocytes suggest selectivity for malignant blood cells .
Safety and Hazards
properties
IUPAC Name |
(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H59NO11.CH4O3S/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41;1-5(2,3)4/h19,23-39,43H,2-3,5-18,41H2,1,4H3;1H3,(H,2,3,4)/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMYWGZHLCQOOJ-WRNBYXCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CN)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H63NO14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
826.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
441045-17-6 | |
Record name | Eribulin mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=441045-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eribulin mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441045176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R,3R,3aS,7R,8aS,9S,10aR,11S,12R,13aR,13bS,15S,18S,21S,24S,26R,28R,29aS)-2-[(2S)-3-amino-2-hydroxypropyl]-3-methoxy-26-methyl-20,27-dimethylidenehexacosahydro-11,15:18,21:24,28-triepoxy-7,9-ethano-12,15-methano-9H,15H-furo[3,2-i]furo[2',3':5,6]pyrano[4,3-b][1,4]dioxacyclopentacosin-5(4H)-one methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERIBULIN MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV9U0660CW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.